An In-depth Technical Guide to the Discovery and Development of Raltitrexed
An In-depth Technical Guide to the Discovery and Development of Raltitrexed
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, development, and mechanism of action of Raltitrexed (Tomudex®, ZD1694), a quinazoline-based folate analogue that acts as a specific inhibitor of thymidylate synthase. The document details its rational design, preclinical evaluation, pharmacokinetic profile, and extensive clinical trial history, particularly in the context of advanced colorectal cancer.
Introduction: The Rationale for a Novel Thymidylate Synthase Inhibitor
For many years, 5-fluorouracil (5-FU) was the primary antimetabolite used in the treatment of advanced colorectal cancer. However, its complex mechanism of action, requirement for biochemical modulation, and challenging toxicity profile spurred the search for more specific and better-tolerated agents. This led to the rational design of a new class of cytotoxic agents targeting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine triphosphate (TTP), an essential precursor for DNA synthesis. Raltitrexed was developed as a direct and specific inhibitor of TS, aiming for improved efficacy, a more convenient dosing schedule, and a better safety profile compared to 5-FU.[1]
Discovery and Medicinal Chemistry
Raltitrexed emerged from a focused drug discovery program aimed at developing potent and specific inhibitors of thymidylate synthase. The development process involved optimizing the structure of earlier quinazoline-based antifolates to enhance their therapeutic index.
From Precursors to Raltitrexed: A Journey in Structure-Activity Relationships (SAR)
The journey to Raltitrexed began with earlier folate analogues. The precursor drug, CB3717, was a potent TS inhibitor but was associated with dose-limiting nephrotoxicity.[2] Medicinal chemists systematically modified the structure of these early compounds to improve their pharmacological properties. Key modifications included the replacement of a benzene ring with a thiophene ring and the substitution of an N-10 propargyl group with a methyl group. These changes significantly increased the compound's solubility and potency while reducing its nephrotoxicity.[3] This optimization process led to the identification of ZD1694, later named Raltitrexed, as a clinical candidate.
Synthesis of Raltitrexed
The synthesis of Raltitrexed has been reported through various routes. One common approach involves the alkylation of a key intermediate with 6-bromomethyl-2-methyl-4-quinazolinone, followed by basic hydrolysis to yield the final product. Another reported synthesis starts from 5-nitrothiophene-2-carboxylic acid, involving a sequence of reduction, alkylation, and saponification.[4]
Mechanism of Action
Raltitrexed's cytotoxic effect is a direct consequence of its potent and specific inhibition of thymidylate synthase.[5][6] The process involves several key steps, as illustrated in the signaling pathway diagram below.
Cellular Uptake and Polyglutamation
Raltitrexed is actively transported into cells via the reduced folate carrier (RFC).[5] Once inside the cell, it undergoes extensive polyglutamation by the enzyme folylpolyglutamate synthetase (FPGS). This process, which involves the addition of multiple glutamate residues, is crucial for two reasons: it traps the drug inside the cell, and the polyglutamated forms of Raltitrexed are even more potent inhibitors of thymidylate synthase than the parent compound.[5][6][7] This intracellular retention allows for a prolonged duration of action.[1]
Inhibition of Thymidylate Synthase and Induction of "Thymineless Death"
Thymidylate synthase catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a cofactor.[8] Raltitrexed, particularly in its polyglutamated form, binds to the folate-binding site of thymidylate synthase, preventing the binding of the natural substrate and thereby inhibiting the synthesis of dTMP.[5][6] The depletion of the dTMP pool leads to a lack of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair. This state, often referred to as "thymineless death," results in DNA fragmentation and ultimately triggers cell cycle arrest and apoptosis.[5]
Preclinical Development
Raltitrexed underwent extensive preclinical evaluation to characterize its activity, selectivity, and pharmacokinetic profile.
In Vitro Studies
The cytotoxic activity of Raltitrexed was assessed against various cancer cell lines, with a particular focus on colorectal cancer. A common method used for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol: MTT Assay for Cytotoxicity
A detailed, step-by-step protocol for a specific Raltitrexed study is not publicly available. However, a general protocol for an MTT assay is as follows:
-
Cell Seeding: Cancer cells (e.g., HT-29, SW620 colorectal cancer cell lines) are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^5 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Raltitrexed. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the drug.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is then determined by plotting cell viability against drug concentration.
Table 1: In Vitro Cytotoxicity of Raltitrexed in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| L1210 | Murine Leukemia | 9 | [11][12] |
| Lovo | Colorectal Cancer | Not specified, but shown to increase Bax protein | [11] |
| LS174T | Colorectal Cancer | Not specified, but shown to increase Bax protein | [11] |
| HCT-8 | Colorectal Cancer | Not specified, but shown to increase intracellular PRPP | [11] |
In Vivo Studies
The antitumor activity of Raltitrexed was evaluated in various animal models, most commonly in nude mice bearing human tumor xenografts.
Experimental Protocol: Colorectal Cancer Xenograft Model
Specific protocols for Raltitrexed xenograft studies are not detailed in the available literature. A general methodology would involve:
-
Cell Implantation: Human colorectal cancer cells are injected subcutaneously or intraperitoneally into immunocompromised mice (e.g., nude mice).[13][14]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with Raltitrexed, typically administered intravenously, at various doses and schedules. A control group receives a vehicle control.
-
Monitoring: Tumor size is measured regularly, and the animals' body weight and general health are monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Pharmacokinetics
The pharmacokinetic profile of Raltitrexed has been extensively studied in both preclinical models and human clinical trials.
Table 2: Key Pharmacokinetic Parameters of Raltitrexed in Humans
| Parameter | Value | Reference(s) |
| Administration | Intravenous infusion | [1] |
| Terminal Half-life (t1/2γ) | Approximately 260 hours | [15] |
| Plasma Protein Binding | >90% | [15] |
| Metabolism | Primarily intracellular polyglutamation | [5][6] |
| Excretion | ~50% unchanged in urine, ~15% in feces | [16] |
| Clearance | ~2.4 L/h (40 mL/min) | [15] |
The long terminal half-life of Raltitrexed is attributed to the sequestration of its polyglutamated forms in tissues.[15] Clearance is significantly reduced in patients with renal impairment, necessitating dose adjustments.[15]
Clinical Development
Raltitrexed has undergone a comprehensive clinical development program, including Phase I, II, and III trials, primarily for the treatment of advanced colorectal cancer.
Phase I Clinical Trials
Phase I studies were designed to determine the maximum tolerated dose (MTD), the dose-limiting toxicities (DLTs), and the recommended Phase II dose of Raltitrexed. These studies established the optimal dosing schedule as 3 mg/m² administered as a 15-minute intravenous infusion every 3 weeks.[1] The main DLTs were myelosuppression and gastrointestinal toxicity.[1] Combination studies with other chemotherapeutic agents, such as 5-FU and oxaliplatin, were also conducted to explore the safety and preliminary efficacy of these regimens.[10]
Phase II Clinical Trials
Phase II trials were conducted to evaluate the antitumor activity and further assess the safety of Raltitrexed at the recommended dose in patients with advanced colorectal cancer.
Table 3: Selected Phase II Clinical Trial Results of Raltitrexed in Advanced Colorectal Cancer
| Study | Patient Population | N | Raltitrexed Dose | Objective Response Rate (%) | Median Survival (months) | Reference(s) |
| Cunningham et al. | Advanced CRC | 177 | 3 mg/m² q3w | 26 | 11.2 | [1] |
| Tomudex Cooperative Study Group | Pretreated Advanced CRC | 43 | 3 mg/m² q3w | 16 | 11.6 | [17] |
| Feliu et al. (TOMOX) | First-line Metastatic CRC | 48 | 3 mg/m² q3w + Oxaliplatin | 46 | Not Reported | [18] |
| Feliu et al. (TOMIRI) | First-line Metastatic CRC | 46 | 3 mg/m² q3w + Irinotecan | 34 | Not Reported | [18] |
| Li et al. (SALIRI + Bev) | Second-line mCRC | 94 | 3 mg/m² q3w + Irinotecan + Bevacizumab | 25.5 | 17.6 | [19] |
| Li et al. (SALOX + Bev) | Second-line mCRC | 6 | 3 mg/m² q3w + Oxaliplatin + Bevacizumab | 33.3 | 17.1 | [19] |
| Bi et al. | Refractory mCRC | 46 | 3 mg/m² q3w + S-1 | 13.0 | 12.3 | [20] |
Phase III Clinical Trials
Pivotal Phase III trials were designed to compare the efficacy and safety of Raltitrexed with the then-standard of care, 5-FU plus leucovorin (LV), in patients with advanced colorectal cancer.
Table 4: Key Phase III Clinical Trial Results of Raltitrexed vs. 5-FU/LV in Advanced Colorectal Cancer
| Trial | Treatment Arms | N | Objective Response Rate (%) | Median Time to Progression (months) | Median Overall Survival (months) | Key Adverse Events (Grade 3/4) for Raltitrexed | Reference(s) |
| "Tomudex" Colorectal Cancer Study Group | Raltitrexed vs. 5-FU/LV | 495 | 19 vs. 18 | Shorter with Raltitrexed | 10.9 vs. 12.3 | Stomatitis (2%), Leukopenia (6%), Diarrhea (10%) | [21] |
| PETACC-1 | Raltitrexed vs. 5-FU/LV (adjuvant) | 1921 | - | - | Non-inferiority not met | Higher liver toxicities | [2][22] |
While some Phase III trials demonstrated comparable efficacy between Raltitrexed and 5-FU/LV regimens, with a more favorable toxicity profile for Raltitrexed in terms of mucositis and leukopenia, others did not consistently show non-inferiority, particularly in the adjuvant setting.[2][8][21][22]
Conclusion
Raltitrexed represents a significant milestone in the rational design of targeted cancer therapies. Its discovery and development provided a valuable alternative to 5-FU-based regimens for advanced colorectal cancer, offering a more convenient dosing schedule and a different toxicity profile. While its use has been somewhat superseded by newer agents, the story of Raltitrexed provides crucial insights into the principles of thymidylate synthase inhibition and the development of antifolate drugs. The extensive preclinical and clinical data gathered continue to inform the development of novel cancer therapeutics.
References
- 1. 'Tomudex' (raltitrexed) development: preclinical, phase I and II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raltitrexed (Tomudex) versus standard leucovorin-modulated bolus 5-fluorouracil: Results from the randomised phase III Pan-European Trial in Adjuvant Colon Cancer 01 (PETACC-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Raltitrexed? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Raltitrexed. A review of its pharmacological properties and clinical efficacy in the management of advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Future developments with 'Tomudex' (raltitrexed) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Raltitrexed | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 12. Raltitrexed - Wikipedia [en.wikipedia.org]
- 13. A study of peritoneal metastatic xenograft model of colorectal cancer in the treatment of hyperthermic intraperitoneal chemotherapy with Raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redirecting raltitrexed from cancer cell thymidylate synthase to Mycobacterium tuberculosis phosphopantetheinyl transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and preclinical pharmacokinetics of raltitrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population pharmacokinetics of raltitrexed in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase II study of raltitrexed (Tomudex) in chemotherapy-pretreated patients with advanced colorectal cancer. Tomudex Cooperative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase II randomised trial of raltitrexed–oxaliplatin vs raltitrexed–irinotecan as first-line treatment in advanced colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Raltitrexed Chemotherapy Regimen Plus Bevacizumab as Second-Line Treatment for Metastatic Colorectal Cancer: A Prospective Multicenter Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. S-1 plus Raltitrexed for Refractory Metastatic Colorectal Cancer: A Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 606-Colorectal metastatic raltitrexed | eviQ [eviq.org.au]
- 22. ascopubs.org [ascopubs.org]
